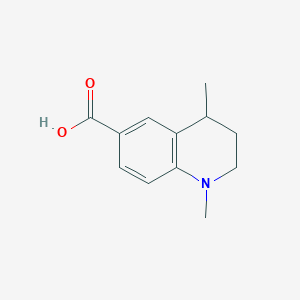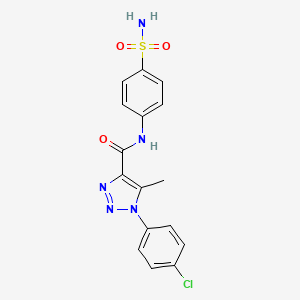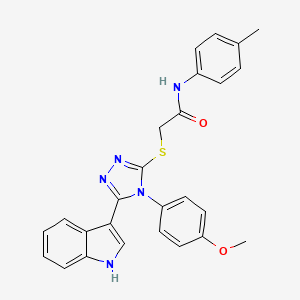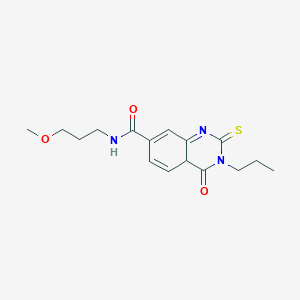
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a chemical compound . It is a derivative of tetrahydroquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
Tetrahydroquinoline derivatives have been synthesized through various methods. One of the common methods is the Pictet-Spengler reaction . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Chemical Reactions Analysis
Tetrahydroquinoline derivatives have been involved in various chemical reactions. One of the notable reactions is the C(1)-functionalization of tetrahydroquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Therapeutics
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid belongs to the class of compounds known as Tetrahydroisoquinolines (THIQs), which are recognized for their broad therapeutic potential. THIQ derivatives have been extensively studied for their applications in treating a variety of diseases, including cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders. Their anticancer properties have been particularly highlighted with the US FDA's approval of trabectedin for soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. THIQ derivatives demonstrate promise as candidates for infectious diseases and as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Antioxidant Applications
The antioxidant properties of similar compounds to this compound have been investigated for various applications. For instance, studies on ethoxyquin, a related compound, have demonstrated its efficacy in protecting polyunsaturated fatty acids in fish meal against oxidation, highlighting its importance in preventing spontaneous combustion of fish meal. This research underscores the potential of THIQ derivatives in food preservation and as powerful antioxidants, with implications for extending shelf life and enhancing food safety (de Koning, 2002).
Biocatalyst Inhibition by Carboxylic Acids
This compound, as a carboxylic acid, has relevance in studies related to biocatalyst inhibition. Carboxylic acids are known for their role in inhibiting microbes at concentrations below the desired yield and titer in the production of biorenewable chemicals. Understanding the impact of carboxylic acids on microbial cells, including damage to the cell membrane and internal pH decrease, is crucial for developing strategies to increase microbial robustness. This research has implications for improving industrial performance of engineered microbes in producing biorenewable fuels and chemicals (Jarboe, Royce, & Liu, 2013).
Zukünftige Richtungen
Tetrahydroquinoline derivatives have garnered significant attention in the scientific community due to their broad range of applications . They have broad applications in asymmetric catalysis as chiral scaffolds . Therefore, various new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives are on the rise .
Eigenschaften
IUPAC Name |
1,4-dimethyl-3,4-dihydro-2H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-13(2)11-4-3-9(12(14)15)7-10(8)11/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIRWAHCIFCQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C1C=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B2729821.png)
![3,5-dimethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2729822.png)
![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/no-structure.png)




![N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2729833.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2729840.png)
![N-mesityl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2729842.png)
![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2729843.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2729844.png)